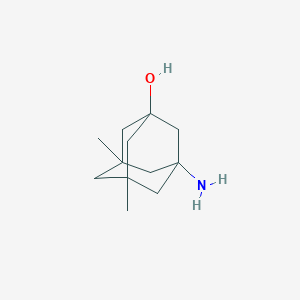

3-Amino-5,7-dimethyladamantan-1-ol

Descripción

3-Amino-5,7-dimethyladamantan-1-ol (CAS: 63971-25-5) is a polycyclic amino-alcohol derivative of adamantane, characterized by its rigid cage-like structure. Its molecular formula is C₁₂H₂₁NO, with a molecular weight of 195.30 g/mol . Key physical properties include a density of 1.197 g/cm³, a boiling point of 269.4°C, and a logP value of 2.51, indicating moderate lipophilicity . The compound’s collision cross-section (CCS) values, predicted for various adducts (e.g., [M+H]⁺: 149.9 Ų), suggest structural compactness influenced by its methyl and hydroxyl substituents .

It is also utilized as a certified reference material (e.g., Memantine Related Compound F hydrochloride, CAS: 356572-08-2) in analytical chemistry .

Propiedades

IUPAC Name |

3-amino-5,7-dimethyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBAOBUCHCHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391965 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63971-25-5 | |

| Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063971255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5,7-dimethyladamantan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3K7F98Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Amino-5,7-dimethyladamantan-1-ol can be synthesized from memantine hydrochloride. The synthesis involves the reaction of memantine hydrochloride with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions on the adamantane ring .

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis using memantine hydrochloride as the starting material. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5,7-dimethyladamantan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted adamantane derivatives.

Aplicaciones Científicas De Investigación

3-Amino-5,7-dimethyladamantan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with NMDA receptors, which are involved in synaptic transmission and plasticity in the brain.

Pathways Involved: It modulates the activity of NMDA receptors, potentially reducing excitotoxicity and neuronal damage associated with neurodegenerative diseases.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Derivatives

Key Observations :

- Hydrochloride Salts : The hydrochloride derivative (Memantine Related Compound F) exhibits increased molecular weight (231.14 g/mol ) and enhanced water solubility compared to the free base, making it more suitable for pharmaceutical formulations .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Key Observations :

- Both this compound and 3-Amino-1-adamantanol require skin and eye protection due to irritant properties .

- The hydrochloride salt’s safety data is less documented but aligns with standard pharmaceutical handling protocols .

Actividad Biológica

3-Amino-5,7-dimethyladamantan-1-ol, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications for drug development, particularly in neurodegenerative diseases.

Chemical Structure and Properties

This compound features an adamantane backbone with amino and hydroxyl functional groups. Its molecular formula is with a molecular weight of approximately 201.31 g/mol. The presence of these functional groups enhances its reactivity and biological activity.

The compound primarily acts as an NMDA receptor antagonist , similar to memantine, a well-known drug used in Alzheimer's disease treatment. By modulating glutamatergic neurotransmission, it helps protect neurons from excitotoxicity caused by excessive glutamate release. This mechanism is crucial in neuroprotection and offers potential therapeutic benefits for conditions like Alzheimer's and other cognitive disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by:

- Reducing Excitotoxicity : By blocking NMDA receptors, it mitigates the risk of neuronal damage associated with overactivation.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Pharmacological Applications

The compound has been investigated for its potential in several pharmacological contexts:

- Neurodegenerative Diseases : Its ability to cross the blood-brain barrier positions it as a candidate for treating Alzheimer's disease and other neurodegenerative disorders .

- Antihyperglycemic Properties : Some studies have explored its role in glucose metabolism, suggesting it may influence insulin sensitivity and glucose uptake .

Study on Neuroprotective Effects

A study published in Molecules demonstrated that this compound showed significant neuroprotective effects in vitro. The compound was tested on neuronal cell lines exposed to glutamate-induced toxicity. Results indicated a marked decrease in cell death compared to control groups treated with glutamate alone .

Antihyperglycemic Activity

In another study focusing on metabolic disorders, researchers found that this compound exhibited micromolar activity against various cancer cell lines while also influencing glucose metabolism pathways. This dual action suggests potential applications not only in neuroprotection but also in managing diabetes .

Comparative Analysis with Related Compounds

| Compound Name | NMDA Receptor Modulation | Neuroprotective Effects | Antihyperglycemic Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Memantine | Yes | Yes | No |

| Other Adamantane Derivatives | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5,7-dimethyladamantan-1-ol?

- Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with this compound in anhydrous dimethylformamide (DMF) using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent. Reaction optimization includes maintaining ambient temperature and stoichiometric control (1.2 equiv. EDCI, 1.06 equiv. amine) to maximize yield .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy for functional group identification and thin-layer chromatography (TLC) for reaction monitoring. Purity assessment employs high-performance liquid chromatography (HPLC) with UV detection. Batch-specific analytical certificates are recommended for validation, as seen in pharmaceutical reference standards .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Respiratory Protection : Use P95 or P1 particle filters for low exposure; OV/AG/P99 respirators for higher concentrations.

- Ventilation : Ensure fume hoods or local exhaust systems to prevent inhalation of aerosols.

- First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Anhydrous DMF minimizes side reactions.

- Catalyst Tuning : Adjust EDCI stoichiometry (1.2–1.5 equiv.) to enhance coupling efficiency.

- Purification : Recrystallization from toluene or column chromatography improves purity (>95%). Comparative studies with other adamantane derivatives (e.g., 3,5,7-trimethyladamantan-1-amine) suggest solvent polarity adjustments can reduce byproduct formation .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer : Substituent effects are assessed via:

- Functional Group Interconversion : Oxidation of hydroxymethyl groups to carboxylic acids or aldehydes alters solubility and receptor binding.

- Bioactivity Assays : In vitro enzyme inhibition (e.g., Staphylococcus aureus sortase A) and cytotoxicity screening (MTT assays) quantify structure-activity relationships (SAR). For example, replacing the hydroxyl group with acetamide (N-(3-amino-5,7-dimethyladamantan-1-yl)acetamide) enhances microbial target specificity .

Q. How can researchers resolve contradictions in reported biological activities of adamantane derivatives?

- Methodological Answer : Contradictions arise from variations in experimental models (e.g., in vitro vs. in vivo) or substituent configurations. Strategies include:

- Comparative SAR Studies : Systematic testing of analogs (e.g., memantine derivatives) under standardized conditions.

- Target Validation : Use CRISPR-Cas9 knockouts to confirm specificity for neurological targets (e.g., NMDA receptors).

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and FDA GSRS to identify confounding factors .

Q. What role does this compound play in neurological research?

- Methodological Answer : The compound’s structural similarity to memantine (a NMDA receptor antagonist) enables its use as a reference standard in Alzheimer’s disease studies. Experimental protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.